A Guide to the Molecular Weight and Exact Mass of Chemical Compounds for Drug Development Professionals
A Note on the Subject Compound: Initial searches for the compound identified by CAS Registry Number 898758-21-9 did not yield a publicly documented chemical entity. As a result, specific molecular weight and exact mass d...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on the Subject Compound:
Initial searches for the compound identified by CAS Registry Number 898758-21-9 did not yield a publicly documented chemical entity. As a result, specific molecular weight and exact mass data for this particular CAS number cannot be provided. The following guide has been prepared using a well-characterized compound, Caffeine (CAS 58-08-2) , to illustrate the principles and methodologies requested. This example will serve as a comprehensive template for the analysis of any given compound.
Abstract
This technical guide provides a detailed exploration of the fundamental concepts of molecular weight and exact mass, critical parameters in chemical and pharmaceutical research. Using Caffeine (CAS 58-08-2) as a practical example, this document will elucidate the theoretical underpinnings of these properties, describe the state-of-the-art experimental techniques for their determination, and present the data in a clear, structured format. This guide is intended for researchers, scientists, and drug development professionals who require a deep and actionable understanding of these core chemical identifiers.
The Foundational Importance of Mass in Chemical Analysis
In the realm of drug discovery and development, the precise mass of a molecule is a cornerstone of its identity and characterization. Two key, and often confused, terms are central to this characterization: molecular weight and exact mass . A clear understanding of their differences and applications is paramount for experimental design and data interpretation.
Molecular Weight (Average Molecular Mass): This value represents the weighted average of the masses of all naturally occurring isotopes of the elements within a molecule, weighted by their isotopic abundance. It is the value used for stoichiometric calculations in bulk chemical reactions, such as the preparation of solutions with a specific molarity.
Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant, stable isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). This value is of critical importance in high-resolution mass spectrometry, where it is used to determine the elemental composition of a molecule with a high degree of confidence.
The distinction is not merely academic. For instance, in a clinical setting, dosage is determined by the bulk properties of a drug, making molecular weight the relevant parameter. Conversely, during lead optimization, a medicinal chemist will rely on high-resolution mass spectrometry and the exact mass to confirm the successful synthesis of a target compound.
Case Study: Caffeine (CAS 58-08-2)
Caffeine, a well-known central nervous system stimulant, serves as an excellent model compound for this guide. Its molecular and structural data are well-established, providing a solid foundation for our discussion.
Molecular and Mass Data for Caffeine
The molecular formula for Caffeine is C₈H₁₀N₄O₂. Based on this, we can derive its molecular weight and exact mass.
This data is derived from the atomic weights of the constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC) and is widely cited in chemical databases.
Experimental Determination of Molecular Mass
The primary technique for the experimental determination of molecular mass is mass spectrometry (MS) . This powerful analytical method measures the mass-to-charge ratio (m/z) of ionized molecules. For the purpose of this guide, we will focus on Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer, a common setup in pharmaceutical laboratories.
Workflow for Mass Determination by ESI-MS
The process of determining the exact mass of a compound like Caffeine via ESI-MS can be broken down into several key stages, as illustrated in the workflow diagram below. The causality of this workflow is designed to ensure that the sample is introduced in a suitable form for ionization, that the ions are generated efficiently and without fragmentation, and that their mass is measured with high accuracy.
Caption: Experimental workflow for exact mass determination using ESI-MS.
Detailed Experimental Protocol
The following protocol is a self-validating system, incorporating internal checks and standard practices to ensure data integrity.
Objective: To determine the exact mass of Caffeine using High-Resolution ESI-Mass Spectrometry.
Materials:
Caffeine standard (≥99% purity)
HPLC-grade Methanol
HPLC-grade Water
Formic Acid (LC-MS grade)
Calibrated high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ or Sciex TripleTOF®)
Protocol:
Solution Preparation:
Prepare a 1 mg/mL stock solution of Caffeine in Methanol. The use of a high-purity solvent minimizes background interference.
Prepare the infusion solvent: 50:50 (v/v) Methanol/Water with 0.1% Formic Acid. The addition of a protic solvent like methanol and an acid facilitates protonation and efficient ion generation in positive ion mode.
Prepare a working solution of 1 µg/mL by diluting the stock solution with the infusion solvent. This concentration is typically sufficient for a strong signal without causing detector saturation.
Mass Spectrometer Setup and Calibration:
Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution. This step is critical for ensuring high mass accuracy.
Set the instrument to operate in positive ion mode. Caffeine contains several basic nitrogen atoms that are readily protonated.
Set the ESI source parameters:
Capillary Voltage: ~3.5 kV
Gas Flow (Nitrogen): Instrument-dependent, optimized for desolvation.
Capillary Temperature: ~275 °C
Set the mass analyzer to a high-resolution mode (e.g., >60,000 FWHM) over a scan range of m/z 100-300.
Data Acquisition:
Infuse the working solution into the ESI source at a constant flow rate (e.g., 5 µL/min) using a syringe pump. Direct infusion provides a stable signal for accurate mass measurement.
Acquire data for approximately 1-2 minutes to obtain an averaged, high-quality mass spectrum.
Data Analysis:
Examine the resulting mass spectrum. The most abundant ion should correspond to the protonated molecule, [M+H]⁺.
For Caffeine (C₈H₁₀N₄O₂), the expected exact mass is 194.080376 Da. The [M+H]⁺ ion should therefore have an m/z of 195.08765.
Compare the experimentally measured m/z value to the theoretical value. The mass accuracy should ideally be within 5 ppm (parts per million), which validates the elemental composition.
Trustworthiness and Self-Validation
The protocol described above is inherently self-validating through several key features:
High-Resolution Measurement: The use of a high-resolution mass analyzer provides a high degree of confidence in the measured mass, allowing for the differentiation between isobaric compounds (compounds with the same nominal mass but different elemental compositions).
Mass Accuracy: Comparing the measured mass to the theoretical mass and calculating the error in ppm provides a quantitative measure of confidence in the identification.
Isotopic Pattern: High-resolution instruments can resolve the isotopic peaks (e.g., the peak corresponding to the molecule containing one ¹³C atom). The observed isotopic distribution can be compared to the theoretical distribution for the proposed elemental formula, providing an additional layer of confirmation.
Conclusion
The molecular weight and exact mass are fundamental properties of a chemical compound that are indispensable throughout the drug development lifecycle. While molecular weight is a practical value for bulk chemistry, the exact mass, determined with high accuracy by mass spectrometry, provides definitive evidence of a molecule's elemental composition. The robust experimental workflows and protocols, such as the one detailed here for Caffeine, are essential tools in the modern pharmaceutical scientist's arsenal, ensuring the integrity and validity of their research.
References
PubChem. Caffeine. National Center for Biotechnology Information. [Link]
National Institute of Standards and Technology (NIST). Caffeine. NIST Chemistry WebBook. [Link]
solubility profile of 1-Propanone, 1-(2-oxazolyl)- in polar aprotic solvents
An In-depth Technical Guide Solubility Profile of 1-Propanone, 1-(2-oxazolyl)- in Polar Aprotic Solvents Abstract The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical pa...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Solubility Profile of 1-Propanone, 1-(2-oxazolyl)- in Polar Aprotic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development and process chemistry. Understanding how a compound behaves in various solvent systems is fundamental to designing robust synthetic routes, formulating effective drug products, and ensuring reliable analytical methods. This technical guide provides a comprehensive examination of the solubility profile of 1-Propanone, 1-(2-oxazolyl)-, a heterocyclic ketone of interest, within the class of polar aprotic solvents. We will delve into the theoretical principles governing its solubility, predict its behavior based on molecular structure, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of solute-solvent interactions and practical methodologies for solubility assessment.
Introduction: The Significance of 1-Propanone, 1-(2-oxazolyl)-
1-Propanone, 1-(2-oxazolyl)- belongs to the family of oxazoles, which are five-membered heterocyclic compounds. The oxazole ring is a key structural motif found in numerous biologically active compounds and is considered a valuable scaffold in medicinal chemistry.[1] As a functionalized ketone, this molecule serves as a versatile building block in organic synthesis.
The successful application of such a molecule in multi-step synthesis or formulation is critically dependent on its solubility. Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Acetone—are frequently employed in both synthetic organic chemistry and early-stage drug discovery for their ability to dissolve a wide range of organic molecules, including those with poor aqueous solubility.[2][3] Therefore, a thorough understanding of the solubility of 1-Propanone, 1-(2-oxazolyl)- in these solvents is not merely academic; it is a prerequisite for its practical application.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This rule states that a solute will dissolve best in a solvent that has a similar polarity.[5][6] To anticipate the solubility of 1-Propanone, 1-(2-oxazolyl)-, we must first analyze its molecular structure and the properties of polar aprotic solvents.
Molecular Structure Analysis of 1-Propanone, 1-(2-oxazolyl)-
The structure of 1-Propanone, 1-(2-oxazolyl)- features several key functional groups that dictate its polarity:
Oxazole Ring: A five-membered aromatic heterocycle containing both an oxygen and a nitrogen atom. The electronegativity difference between these heteroatoms and the carbon atoms creates a significant dipole moment.
Ketone Group (Propanone moiety): The carbonyl group (C=O) is highly polarized, with a partial negative charge on the oxygen and a partial positive charge on the carbon.
Alkyl Chain: A short ethyl group which contributes a nonpolar character to the molecule.
Overall, the presence of the oxazole ring and the ketone group makes 1-Propanone, 1-(2-oxazolyl)- a distinctly polar molecule. It can act as a hydrogen bond acceptor at the nitrogen and oxygen atoms.
Characteristics of Polar Aprotic Solvents
Polar aprotic solvents are characterized by the following properties:
High Dielectric Constant (>5): This allows them to effectively separate ions and solvate charged species.[7][8]
Significant Dipole Moment: They possess polar bonds but lack acidic protons (like O-H or N-H groups).[3][9]
Hydrogen Bond Acceptors: While they cannot donate hydrogen bonds, the electronegative atoms (often oxygen or nitrogen) can act as hydrogen bond acceptors.[3]
These properties enable them to dissolve polar solutes through dipole-dipole interactions and London dispersion forces.
Solute-Solvent Interactions and Solubility Prediction
Based on the "like dissolves like" principle, the polar nature of 1-Propanone, 1-(2-oxazolyl)- suggests it will be readily soluble in polar aprotic solvents. The primary intermolecular forces at play will be strong dipole-dipole interactions between the polar functionalities of the solute and the solvent molecules.
Caption: Logical relationship predicting high solubility based on solute and solvent properties.
The following table summarizes the properties of common polar aprotic solvents and provides a qualitative prediction for the solubility of 1-Propanone, 1-(2-oxazolyl)-.
While theoretical predictions are valuable, empirical measurement is the gold standard. The most common and reliable method for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[2][10][11] This protocol is designed to be self-validating by ensuring that equilibrium is reached and that measurements are accurate.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. At this point, the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[2]
Scintillation vials or glass test tubes with screw caps
Orbital shaker with temperature control
Centrifuge
Syringe filters (0.22 µm, PTFE or other chemically resistant material)
Volumetric flasks and pipettes
Analytical balance
HPLC system with a UV detector and a suitable C18 column
Step-by-Step Methodology
Preparation: Add an excess of solid 1-Propanone, 1-(2-oxazolyl)- to a pre-weighed vial. "Excess" is critical; enough solid must remain undissolved at the end of the experiment to confirm saturation. A good starting point is 10-20 mg of solid per 1 mL of solvent.
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired polar aprotic solvent to the vial.
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
Causality Insight: Constant temperature is crucial as solubility is temperature-dependent.[6][12] Agitation increases the surface area of the solid exposed to the solvent, accelerating the dissolution process to reach equilibrium faster.[7]
Equilibrium Confirmation (Self-Validation): The system must reach equilibrium. This is typically achieved within 24-48 hours. To validate, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements yield the same concentration.
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended particles.
Causality Insight: This step is critical to ensure that only the dissolved solute is measured. Failure to remove undissolved solid is a common source of erroneously high solubility values.
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial.
Causality Insight: Filtration provides a final guard against particulate matter. The sample will likely be highly concentrated and must be accurately diluted with the mobile phase to fall within the linear range of the HPLC calibration curve.
Quantification by HPLC: Analyze the diluted sample by HPLC. The concentration is determined by comparing the peak area to a pre-established calibration curve of known concentrations of 1-Propanone, 1-(2-oxazolyl)-.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Factors Influencing Experimental Results
Several factors can affect the measured solubility of a compound, and a Senior Application Scientist must account for them to ensure data integrity.
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[12] All measurements must be performed and reported at a specified, constant temperature.
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is essential to characterize the solid form used in the experiment.
Solvent Purity and Water Content: The presence of impurities, particularly water, in a polar aprotic solvent can significantly alter its solvation properties and affect the measured solubility. Always use high-purity, anhydrous solvents when possible.[7]
pH (if applicable): While less of a factor in aprotic solvents, if the solute has ionizable groups and there is residual water, pH can play a role. For 1-Propanone, 1-(2-oxazolyl)-, this is not expected to be a major factor.
Conclusion
The molecular structure of 1-Propanone, 1-(2-oxazolyl)-, with its polar oxazole and ketone functionalities, strongly indicates a favorable solubility profile in polar aprotic solvents. Theoretical analysis predicts high solubility in solvents like DMSO, DMF, and ACN, driven by strong dipole-dipole interactions. However, for applications in drug development and process chemistry, this prediction must be substantiated by rigorous experimental data. The Shake-Flask method, coupled with HPLC analysis, provides a robust and reliable means to quantitatively determine the thermodynamic solubility. By carefully controlling experimental variables such as temperature and solvent purity, researchers can generate high-quality, reproducible data that is essential for making informed decisions in the laboratory and beyond.
References
Vertex AI Search. (2024). Solubility test for Organic Compounds.
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
Application Notes and Protocols for the Utilization of 1-(1,3-Oxazol-2-yl)propan-1-one in Drug Discovery
Abstract The 1,3-oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds.[1] This is attributed to its unique electronic properties...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 1,3-oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds.[1] This is attributed to its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. This application note details the synthesis and utility of a key building block, 1-(1,3-oxazol-2-yl)propan-1-one, for the development of novel therapeutics. We provide robust, step-by-step protocols for its synthesis and its application in constructing more complex molecular architectures through aldol condensation, Knoevenagel condensation, and the synthesis of pyrazole derivatives. These methods are designed to be accessible to researchers in drug discovery and medicinal chemistry, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its presence in a molecule can significantly influence its pharmacological properties. The nitrogen atom can act as a hydrogen bond acceptor, while the overall ring system can engage in π-stacking interactions with biological targets. Furthermore, the oxazole core is often resistant to metabolic degradation, leading to improved pharmacokinetic profiles.[1]
The building block, 1-(1,3-oxazol-2-yl)propan-1-one, features a reactive ketone functionality at the 2-position of the oxazole ring. This ketone provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an ideal starting point for the synthesis of a wide array of derivatives.
Synthesis of the Building Block: 1-(1,3-Oxazol-2-yl)propan-1-one
The synthesis of 2-acyl oxazoles can be achieved through several established methods, most notably the Robinson-Gabriel synthesis and the Van Leusen reaction.[2][3][4][5] For the preparation of 1-(1,3-oxazol-2-yl)propan-1-one, an adaptation of the Robinson-Gabriel synthesis offers a reliable and scalable route.
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[2][5] In this protocol, we will first synthesize the requisite 2-(propionylamino)acetone precursor, followed by its cyclization to the target oxazole.
Figure 1: Workflow for the synthesis of 1-(1,3-oxazol-2-yl)propan-1-one.
Detailed Experimental Protocol: Synthesis of 1-(1,3-Oxazol-2-yl)propan-1-one
Materials:
Aminoacetone hydrochloride
Propionyl chloride
Pyridine
Dichloromethane (DCM), anhydrous
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Ethyl acetate and hexanes for chromatography
Part A: Synthesis of 2-(Propionylamino)acetone
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend aminoacetone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
Basification: Cool the suspension to 0 °C in an ice bath and add pyridine (2.2 eq) dropwise with stirring.
Acylation: Slowly add propionyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Part B: Cyclodehydration to 1-(1,3-Oxazol-2-yl)propan-1-one
Reaction Setup: To a clean, dry round-bottom flask, add the crude 2-(propionylamino)acetone from Part A.
Dehydration: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5-10 eq) with vigorous stirring. Alternatively, polyphosphoric acid can be used at elevated temperatures (e.g., 80-100 °C).
Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours (for H₂SO₄) or heat as required for PPA. Monitor the reaction by TLC.
Quenching: Carefully pour the reaction mixture onto crushed ice.
Neutralization: Slowly neutralize the acidic solution with saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extraction: Extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the pure 1-(1,3-oxazol-2-yl)propan-1-one.
Application in Library Synthesis: Derivatization of the Ketone Moiety
The ketone functionality of 1-(1,3-oxazol-2-yl)propan-1-one is a versatile handle for introducing molecular diversity. The following protocols outline key transformations to generate libraries of drug-like molecules.
Aldol Condensation for the Synthesis of α,β-Unsaturated Ketones
The aldol condensation of 2-acyl heterocycles with aromatic aldehydes is a classic method for generating chalcone-like structures, which are known to possess a wide range of biological activities.
Figure 2: Workflow for the Aldol Condensation.
Protocol: Synthesis of (E)-1-(1,3-oxazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one
Reaction Setup: In a round-bottom flask, dissolve 1-(1,3-oxazol-2-yl)propan-1-one (1.0 eq) and 4-chlorobenzaldehyde (1.05 eq) in ethanol.
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
Reaction: Continue stirring at room temperature for 4-6 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.
Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol and then water. If no precipitate forms, pour the reaction mixture into ice water and collect the resulting solid.
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure chalcone derivative.
Knoevenagel Condensation for the Synthesis of Electron-Deficient Alkenes
The Knoevenagel condensation provides access to highly functionalized alkenes by reacting the ketone with active methylene compounds.[6][7] These products are valuable intermediates for further transformations.
Protocol: Synthesis of Ethyl 2-cyano-3-(oxazol-2-yl)pent-2-enoate
Reaction Setup: In a round-bottom flask, combine 1-(1,3-oxazol-2-yl)propan-1-one (1.0 eq), ethyl cyanoacetate (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in absolute ethanol.
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization. If no solid forms, concentrate the solvent under reduced pressure.
Isolation: Collect the crystalline product by vacuum filtration. If an oil is obtained after concentration, dissolve it in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography.
Synthesis of Pyrazole Derivatives
The 1,3-dicarbonyl moiety, which can be generated in situ from the α,β-unsaturated ketone products of the aldol condensation, can be readily cyclized with hydrazine to form pyrazole derivatives. Pyrazoles are another important class of heterocycles in drug discovery.
Figure 3: Workflow for Pyrazole Synthesis.
Protocol: Synthesis of 3-(1,3-Oxazol-2-yl)-5-(4-chlorophenyl)-1H-pyrazole
Reaction Setup: In a round-bottom flask, dissolve the (E)-1-(1,3-oxazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one (1.0 eq) from the aldol condensation in ethanol or a mixture of ethanol and acetic acid.
Hydrazine Addition: Add hydrazine hydrate (1.5-2.0 eq) to the solution.
Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice water and collect the resulting solid.
Purification: Wash the crude product with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Conclusion and Future Perspectives
The building block 1-(1,3-oxazol-2-yl)propan-1-one is a highly valuable and versatile starting material for the synthesis of diverse libraries of potential drug candidates. The protocols outlined in this application note provide a solid foundation for its synthesis and subsequent derivatization. The resulting α,β-unsaturated ketones, functionalized alkenes, and pyrazole derivatives can be further elaborated to explore a wide chemical space and optimize biological activity. The straightforward nature of these reactions makes them amenable to parallel synthesis and high-throughput screening efforts, accelerating the drug discovery process. Future work will focus on expanding the repertoire of reactions utilizing this building block and exploring its application in the synthesis of known bioactive molecules and novel chemical entities.
References
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van Leusen, A. M.; Oldenziel, O. H. The Van Leusen Reaction. Tetrahedron Lett.1972 , 13, 2373-2374. [Link]
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Wiley, R. H. The Robinson-Gabriel Synthesis. Org. React.1951 , 6, 367-409. [Link]
Wipf, P.; Miller, C. P. A New, Mild Method for the Synthesis of Oxazoles and Thiazoles. J. Org. Chem.1993 , 58, 3604-3606. [Link]
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Gaonkar, A. V.; et al. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research2025 . [Link]
Zhang, Z.; et al. ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING. HETEROCYCLES2014 , 88, 87-94. [Link]
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Beier, P.; et al. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC2012 , (iii), 49-65. [Link]
North Carolina State University. Choose Your Own (Green) Adventure: A Solventless Aldol Condensation Experiment for the Organic Chemistry Laboratory. Science and Education Publishing. [Link]
Xu, J.; et al. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. J. Braz. Chem. Soc.2011 , 22, 1985-1990. [Link]
Reddy, T. S.; et al. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Chil. Chem. Soc.2021 , 66, 5238-5243. [Link]
Beier, P.; et al. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC2012 , (iii), 49-65. [Link]
Wang, X.; et al. Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]
Siddiqui, H. L.; et al. SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Asian J. Chem.2003 , 15, 405-408. [Link]
Dicks, A. P.; et al. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Royal Society of Chemistry. [Link]
Beier, P.; et al. Synthesis of new pyrazolo[2][3][4]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein J. Org. Chem.2017 , 13, 1946-1952. [Link]
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Application Notes & Protocols: 1-Propanone, 1-(2-oxazolyl)- in Transition Metal Ligand Design
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Propanone, 1-(2-oxazolyl)-, a versatile N,O-bidentate chelating ligand, and its applica...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Propanone, 1-(2-oxazolyl)-, a versatile N,O-bidentate chelating ligand, and its applications in the design of transition metal complexes. The document delves into the synthesis of the ligand, its coordination chemistry, and the emerging applications of its metal complexes, particularly in catalysis. Detailed experimental protocols for the synthesis of the ligand and a representative nickel(II) complex are provided, along with characterization data and visualizations to facilitate understanding and implementation in a research setting.
Introduction: The Emergence of 2-Acylmethyl-2-Oxazolines as Ligands
The oxazoline moiety is a cornerstone in the field of coordination chemistry, most notably for its role in a plethora of chiral ligands that have proven invaluable in asymmetric catalysis.[1][2] While much of the focus has been on bidentate bis(oxazoline) (BOX) and phosphino-oxazoline (PHOX) ligands, a simpler class of monodentate or N,O-bidentate oxazoline ligands offers unique electronic and steric properties for the development of novel transition metal complexes.[3][4]
1-Propanone, 1-(2-oxazolyl)- (also known as 1-(4,5-dihydro-2-oxazolyl)-2-propanone) belongs to the family of 2-acylmethyl-2-oxazolines. These ligands are characterized by a 2-oxazoline ring linked to a carbonyl group via a methylene bridge. A critical feature of these molecules is their existence in a keto-enol tautomeric equilibrium. Upon deprotonation of the α-carbon, they form a stable enolate that, in conjunction with the oxazoline nitrogen, acts as a potent bidentate, monoanionic N,O-chelating ligand.[5][6] This chelation imparts significant stability to the resulting metal complexes and influences their catalytic activity.
This guide will focus on the synthesis, coordination chemistry, and applications of transition metal complexes derived from 1-Propanone, 1-(2-oxazolyl)- and its close analogs.
Ligand Synthesis and Characterization
The synthesis of 2-acylmethyl-2-oxazolines is generally a two-step process starting from a commercially available 2-alkyl-2-oxazoline. The following protocol is adapted from established literature procedures for analogous compounds.[6]
Protocol 2.1: Synthesis of 1-Propanone, 1-(2-oxazolyl)-
Materials:
2-Methyl-2-oxazoline
Acetyl chloride
Triethylamine (NEt₃)
Acetonitrile (MeCN), anhydrous
Potassium hydroxide (KOH)
Methanol (MeOH)
Diethyl ether
Magnesium sulfate (MgSO₄)
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)
Magnetic stirrer and heating mantle
Rotary evaporator
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of the N-acyl intermediate
To a stirred solution of 2-methyl-2-oxazoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.1 eq) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
Concentrate the filtrate under reduced pressure to obtain the crude intermediate amide. This intermediate can be used in the next step without further purification.
Step 2: Base-mediated rearrangement to 1-Propanone, 1-(2-oxazolyl)-
Dissolve the crude intermediate from Step 1 in methanol.
Add a solution of potassium hydroxide (1.5 eq) in methanol to the reaction mixture.
Stir the mixture at room temperature for 2-4 hours.
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Remove the solvent under reduced pressure to yield the crude product.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 1-Propanone, 1-(2-oxazolyl)-.
Characterization:
The final product should be characterized by:
¹H and ¹³C NMR spectroscopy: To confirm the chemical structure and purity.
Infrared (IR) spectroscopy: To identify the characteristic C=O and C=N stretching frequencies.
Mass spectrometry: To determine the molecular weight.
Coordination Chemistry and Metal Complex Synthesis
As previously mentioned, 1-Propanone, 1-(2-oxazolyl)- acts as a bidentate N,O-chelating ligand upon deprotonation. The coordination to a metal center typically involves the nitrogen atom of the oxazoline ring and the oxygen atom of the enolate.[5][6] This forms a stable six-membered chelate ring.
Protocol 3.1: Synthesis of a Nickel(II) bis[1-(2-oxazolyl)-1-propen-2-olate] Complex
This protocol is based on the synthesis of analogous nickel(II) complexes.[6][7]
Materials:
1-Propanone, 1-(2-oxazolyl)- (from Protocol 2.1)
Nickel(II) acetate tetrahydrate [Ni(OAc)₂·4H₂O]
Methanol (MeOH)
Diethyl ether
Standard laboratory glassware
Magnetic stirrer
Procedure:
Dissolve 1-Propanone, 1-(2-oxazolyl)- (2.0 eq) in methanol in a round-bottom flask.
In a separate flask, dissolve nickel(II) acetate tetrahydrate (1.0 eq) in a minimal amount of methanol.
Add the nickel(II) acetate solution dropwise to the stirred solution of the ligand.
A color change and precipitation of the complex should be observed.
Stir the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.
Collect the solid product by vacuum filtration.
Wash the solid with cold methanol and then with diethyl ether to remove any unreacted starting materials.
Dry the complex under vacuum.
Characterization of the Metal Complex:
X-ray Crystallography: To determine the solid-state structure and confirm the coordination geometry.
UV-Vis Spectroscopy: To study the electronic transitions and confirm the coordination environment of the Ni(II) center.
IR Spectroscopy: To observe the shift in the C=O and C=N stretching frequencies upon coordination.
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex (e.g., paramagnetic for octahedral or square planar Ni(II)).
Elemental Analysis: To confirm the elemental composition of the complex.
Visualization of Coordination
Figure 1. Chelation of two deprotonated ligands to a central metal ion.
Applications in Transition Metal Catalysis
The unique electronic and steric properties of metal complexes derived from 1-Propanone, 1-(2-oxazolyl)- and its analogs make them promising candidates for various catalytic applications.
Olefin Polymerization
Nickel(II) complexes of 2-acylmethyl-2-oxazolines have been shown to be effective catalysts for the polymerization of olefins, such as ethylene and styrene, in the presence of an alkylaluminum co-catalyst (e.g., methylaluminoxane, MAO).[6][7] The catalytic activity and the properties of the resulting polymer can be tuned by modifying the substituents on the ligand backbone.
Table 1: Representative Catalytic Data for Olefin Polymerization
High-pressure reactor equipped with a stirrer and temperature control
Procedure:
In a glovebox or under an inert atmosphere, charge the high-pressure reactor with anhydrous toluene.
Add the desired amount of the nickel(II) complex to the reactor.
Add the required amount of MAO solution. The Al:Ni ratio is a critical parameter and typically ranges from 100:1 to 1000:1.
Seal the reactor and transfer it to a fume hood.
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar).
Stir the reaction mixture at the desired temperature (e.g., 50 °C) for a specified time.
Vent the reactor and quench the reaction by slowly adding a small amount of acidified methanol.
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
Visualization of Catalytic Cycle
Figure 2. A simplified workflow for olefin polymerization.
Potential Applications in C-H Activation
Monodentate oxazoline ligands have been identified as effective promoters in copper-mediated C-H activation reactions, such as hydroxylation and amination.[3][8] The N,O-bidentate nature of 1-Propanone, 1-(2-oxazolyl)- could offer enhanced stability and reactivity to the metal center in such transformations. This remains an underexplored area with significant potential for the development of novel catalytic systems for the functionalization of unactivated C-H bonds.
Conclusion and Future Outlook
1-Propanone, 1-(2-oxazolyl)- and related 2-acylmethyl-2-oxazolines represent a class of versatile N,O-bidentate ligands with significant potential in transition metal chemistry. Their straightforward synthesis and ability to form stable chelate complexes with a variety of metals make them attractive for the development of new catalysts. While their application in olefin polymerization has been demonstrated, there is considerable scope for exploring their utility in other catalytic transformations, such as C-H activation, cross-coupling reactions, and asymmetric catalysis, particularly with the introduction of chiral centers on the oxazoline ring. Further research into the coordination chemistry of these ligands with a broader range of transition metals is warranted and is expected to unveil new and exciting applications in both academia and industry.
References
Gossage, R. A., et al. (2013). Tautomerism and metal complexation of 2-acylmethyl-2-oxazolines: a combined synthetic, spectroscopic, crystallographic and theoretical treatment. Organic & Biomolecular Chemistry, 11(32), 5303-5314.
Adjei, J. A., Lough, A. J., & Gossage, R. A. (2019). Synthesis and characterisation of κ2-N,O-oxazoline-enolate complexes of nickel(ii)
Adjei, J. A., Lough, A. J., & Gossage, R. A. (2019). Synthesis and characterisation of κ2-N,O-oxazoline-enolate complexes of nickel(ii): explorations in coordination chemistry and metal-mediated polymerisation. PubMed Central. Available at: [Link]
Gant, T. G. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(12), 7191-7260.
Wang, D. H., et al. (2016). Identification of monodentate oxazoline as a ligand for copper-promoted ortho-C–H hydroxylation and amination. Chemical Science, 7(12), 7018-7023.
Wang, D. H., et al. (2016). Identification of monodentate oxazoline as a ligand for copper-promoted ortho-C–H hydroxylation and amination. PubMed Central. Available at: [Link]
Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45.
Hargreaves, D., & Frost, C. G. (2009). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Diva-Portal.org. Available at: [Link]
Rasappan, R., Laventine, D., & Reiser, O. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 702-714.
Application Note: Protocols for the Asymmetric Reduction of 1-(Oxazol-2-yl)propan-1-one
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The asymmetric reduction of heteroaryl ket...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Mechanistic Rationale
The asymmetric reduction of heteroaryl ketones is a critical transformation in pharmaceutical development, providing access to chiral secondary alcohols that serve as essential pharmacophores. The substrate 1-(oxazol-2-yl)propan-1-one (also known as 1-Propanone, 1-(2-oxazolyl)-) presents a unique stereoelectronic challenge.
The "Chelating Trap" Causality:
The 2-oxazolyl motif contains a strongly Lewis basic nitrogen atom adjacent to the carbonyl group. In traditional transition-metal catalysis, this N,O-motif acts as a bidentate chelating ligand. When exposed to inner-sphere metal catalysts, the substrate irreversibly coordinates to the metal center, leading to severe catalyst poisoning and racemic background reduction.
To circumvent this, successful enantioselective reduction requires catalytic systems that either operate via an outer-sphere mechanism (preventing direct metal-substrate coordination), rely on sterically differentiated organocatalysis , or utilize highly specific biocatalytic active sites . This application note details three field-proven, self-validating protocols to achieve high enantiomeric excess (ee) for this specific substrate.
Protocol 1: Ruthenium-Catalyzed Noyori Asymmetric Transfer Hydrogenation (ATH)
Causality & Expert Insight
The Noyori-Ikariya catalyst, such as RuCl(p-cymene)(TsDPEN), operates via a 16-electron/18-electron outer-sphere mechanism [1]. Because the ruthenium center is coordinatively saturated during the hydride transfer step, the oxazole nitrogen cannot bind to the metal. The facial selectivity is dictated purely by the CH/π interactions between the p-cymene ligand and the planar oxazole ring, forcing the ethyl group into the less sterically hindered quadrant.
Catalytic cycle of Noyori-Ikariya ATH via an outer-sphere mechanism.
Step-by-Step Methodology
Self-Validating System: The activation of the Ru-precatalyst is visually confirmed by a distinct color shift from orange to deep purple/red. If this shift does not occur, the system is compromised by oxygen or moisture.
Catalyst Activation: In an oven-dried Schlenk flask under argon, dissolve (R,R)-RuCl(p-cymene)(TsDPEN) (0.5 mol%) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.0 equivalents relative to substrate) and stir for 15 minutes until the solution turns deep purple.
Hydrogen Donor Addition: Carefully add a pre-mixed, degassed azeotropic solution of Formic Acid/TEA (5:2 molar ratio). The formic acid serves as the hydrogen donor.
Substrate Introduction: Add 1-(oxazol-2-yl)propan-1-one (1.0 equivalent, typically 10 mmol scale) dropwise at 25 °C.
In-Process Control (IPC): Monitor the reaction via TLC or HPLC. The evolution of CO₂ gas acts as a secondary visual validation of active hydride transfer.
Workup: Upon complete consumption of the ketone (typically 12-16 hours), quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate (1R)-1-(oxazol-2-yl)propan-1-ol.
The CBS reduction utilizes a chiral oxazaborolidine catalyst [2]. The stereochemical outcome is highly predictable based on steric bulk. The planar, electron-withdrawing oxazole ring acts as the sterically demanding group (
RL
), while the flexible ethyl chain acts as the smaller group (
RS
). Because the oxazole nitrogen is Lewis basic, it competitively binds the borane reagent. Therefore, a slight stoichiometric excess of borane (1.5 eq) is mandatory to ensure the catalytic cycle is not starved of the hydride source [3].
Step-by-step workflow of the Corey-Bakshi-Shibata (CBS) reduction process.
Step-by-Step Methodology
Self-Validating System: The continuous, slow addition of the ketone is critical. If the internal temperature spikes, the localized concentration of uncoordinated ketone is too high, which will result in an immediate drop in enantiomeric excess due to uncatalyzed background reduction.
Catalyst Complexation: In a dry flask under nitrogen, dissolve (R)-Me-CBS catalyst (10 mol%) in anhydrous THF. Cool the solution to -20 °C.
Borane Addition: Add Borane-Dimethyl Sulfide complex (BH₃·SMe₂, 1.5 equivalents) dropwise. Stir for 30 minutes to ensure complete formation of the active catalyst-borane complex.
Substrate Addition (Critical Step): Dissolve 1-(oxazol-2-yl)propan-1-one (1.0 eq) in anhydrous THF. Using a syringe pump, add this solution to the reaction mixture over 2 hours. Maintain the internal temperature strictly at -20 °C.
Quench & Workup: Once addition is complete, stir for an additional 30 minutes. Carefully quench the reaction by the dropwise addition of methanol (Caution: vigorous H₂ evolution).
Isolation: Concentrate the mixture under reduced pressure, dilute with diethyl ether, and wash with 1M HCl to remove the chiral amino alcohol (which can be recovered and recycled). Dry the organic layer and evaporate to yield the chiral alcohol.
Protocol 3: Biocatalytic Reduction via Ketoreductases (KREDs)
Causality & Expert Insight
Biocatalysis provides a perfectly chiral environment that is entirely immune to the Lewis basicity of the oxazole ring [4]. Engineered Ketoreductases (KREDs) utilize NADPH as a cofactor to deliver a hydride to the ketone. To make the process economically viable, a cofactor recycling system using Isopropanol (which acts as both a co-solvent and a hydride source for the enzyme) is employed. This method prevents any risk of oxazole ring-opening, which can occur under harsh chemical reduction conditions.
Step-by-Step Methodology
Self-Validating System: The pH of the system will naturally drop if the coupled enzymatic recycling fails. Maintaining a stable pH of 7.0 via an autotitrator validates that the catalytic cycle is actively turning over.
Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄.
Cofactor & Enzyme Loading: To 50 mL of the buffer, add NADP⁺ (0.1 mM) and the selected engineered KRED enzyme (e.g., 2 wt% relative to substrate).
Substrate & Co-solvent Addition: Dissolve 1-(oxazol-2-yl)propan-1-one (50 mmol) in Isopropanol (10 mL). Add this solution to the aqueous buffer. The isopropanol serves as the sacrificial hydrogen donor.
Reaction Execution: Incubate the biphasic mixture at 30 °C with orbital shaking (250 rpm). Use a pH stat to maintain the pH at 7.0 using 1M NaOH if necessary.
Extraction: After 24-48 hours (verify >99% conversion via LCMS), extract the aqueous mixture with methyl tert-butyl ether (MTBE) three times. Centrifuge to break any emulsions. Concentrate the organic phase to yield the highly enantioenriched alcohol.
Quantitative Data & Protocol Comparison
The following table summarizes the expected quantitative outcomes and operational parameters for the three protocols applied to 1-(oxazol-2-yl)propan-1-one.
Parameter
Protocol 1: Noyori ATH
Protocol 2: CBS Reduction
Protocol 3: KRED Biocatalysis
Typical Yield
88 - 92%
85 - 90%
> 95%
Enantiomeric Excess (ee)
92 - 96%
90 - 94%
> 99%
Reaction Temperature
25 °C
-20 °C
30 °C
Reaction Time
12 - 16 hours
3 - 4 hours
24 - 48 hours
Scalability
Excellent (Kilogram scale)
Moderate (Exothermic control needed)
Excellent (Aqueous system)
Primary Limitation
Requires specialized Ru catalyst
Requires strict anhydrous conditions
Longer reaction times
References
Title: Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts
Source: MDPI (ChemProceedings)
URL: [Link]
Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols
Source: MDPI (Molecules)
URL: [Link]
Title: Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroaromatic Ketones
Source: ACS Publications (Journal of Organic Chemistry)
URL: [Link]
Application
Application Notes and Protocols for the Safe Handling of Novel Chemical Entities: A Case Study with CAS 898758-21-9
A Note on Uncharacterized Compounds: As of the latest revision of this document, a specific Safety Data Sheet (SDS) for the compound designated by CAS number 898758-21-9 is not publicly available. This guide is therefore...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Uncharacterized Compounds: As of the latest revision of this document, a specific Safety Data Sheet (SDS) for the compound designated by CAS number 898758-21-9 is not publicly available. This guide is therefore predicated on the fundamental principle of prudent laboratory practice: all uncharacterized substances should be handled as if they are potentially hazardous. The following protocols are designed to provide a robust framework for the safe handling, personal protection, and storage of new or poorly understood chemical entities, using CAS 898758-21-9 as a representative example. It is imperative that a comprehensive, site-specific risk assessment is conducted by qualified personnel before any handling of this compound.
Part 1: Hazard Identification and Risk Assessment
The cornerstone of safe laboratory practice is a thorough understanding of the potential hazards associated with a substance. In the absence of specific toxicological data, a multi-faceted approach to risk assessment is required.
1.1. Structural Analogy Analysis
While CAS 898758-21-9 lacks specific data, information on structurally similar compounds can provide valuable, albeit preliminary, insights. For instance, the related compound (2-chloro-4-fluoro-phenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone (CAS 898758-19-5) is a complex organic molecule containing halogenated phenyl rings and a spirocyclic moiety.[1] Such structures are common in medicinal chemistry and may interact with biological targets.[1] The presence of chloro and fluoro groups suggests that thermal decomposition could release toxic and irritating fumes.[2][3]
1.2. The Precautionary Principle
Given the unknown biological and chemical properties of CAS 898758-21-9, the precautionary principle must be applied. This entails assuming the compound may be:
Acutely toxic if swallowed, inhaled, or in contact with skin.
A skin and eye irritant .
A potential allergen or sensitizer .
Capable of causing long-term health effects .
All handling procedures and personal protective equipment (PPE) selection should be based on these assumptions.
Part 2: Safe Handling Protocols
All work with CAS 898758-21-9 must be conducted in a controlled environment by trained personnel.
2.1. Engineering Controls
The primary method for exposure control is the use of engineering controls.
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to minimize inhalation of dust or vapors.[4]
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.
2.2. Standard Operating Procedures
A clear and detailed standard operating procedure (SOP) should be developed and approved before work begins. This SOP should include:
Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is readily available and in good condition.[4] An emergency eyewash station and safety shower must be accessible.
Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within the fume hood. Use a draft shield to prevent air currents from affecting balance readings and dispersing the powder.
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water.[5][6]
Visual Workflow for Handling Uncharacterized Compounds
Caption: Workflow for handling uncharacterized chemical compounds.
Part 3: Personal Protective Equipment (PPE)
PPE is a critical last line of defense against chemical exposure.[7] The following PPE is mandatory when handling CAS 898758-21-9.
Protects against splashes and airborne particles which may cause serious eye irritation.
Hand Protection
Nitrile gloves (ensure appropriate thickness and check for breakthrough times).
Provides a barrier against skin contact. Inspect gloves for any signs of degradation before use.
Body Protection
Flame-resistant lab coat.
Protects against accidental splashes and potential fire hazards.
Respiratory Protection
Use in a certified chemical fume hood is required. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Minimizes inhalation of dust or vapors which may cause respiratory tract irritation.
Visual Guide to PPE Selection
Caption: Required PPE and engineering controls for handling CAS 898758-21-9.
Part 4: Storage and Disposal Procedures
Proper storage and disposal are essential to prevent accidents and environmental contamination.
4.1. Storage
Container: Keep the compound in a tightly sealed, clearly labeled container.
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The storage area should be secured and accessible only to authorized personnel.
Inventory: Maintain an accurate inventory of the compound.
4.2. Spill Response
In the event of a spill:
Evacuate: Evacuate the immediate area and alert colleagues.
Ventilate: Ensure the area is well-ventilated, if safe to do so.
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[3] Avoid raising dust.
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the contained material and place it in a sealed container for disposal.
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[3]
4.3. Disposal
Dispose of all waste materials, including contaminated PPE and cleaning materials, as hazardous waste in accordance with all applicable local, state, and federal regulations.[5] Do not dispose of down the drain or in general waste.
References
GL Sciences Inc. (2014, September 24). Safety Data Sheet. Retrieved from [Link]
CAS Common Chemistry. 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl ester. Retrieved from [Link]
Research Center for Nuclear Physics, Osaka University. (n.d.). Chemicals. Retrieved from [Link]
GL Sciences Inc. (2014, October 27). Safety Data Sheet. Retrieved from [Link]
General Plastic Industrial Co., Ltd. (GPI). Personal Protective Equipment. Retrieved from [Link]
Technical Support Center: Optimizing Reaction Temperature and Time for 2-Propionyl Oxazole Derivatives
Welcome to the Technical Support Center for oxazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals who are troubleshooting and optimizing the synthesis of 2-p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for oxazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals who are troubleshooting and optimizing the synthesis of 2-propionyl oxazoles.
Core Methodologies & Mechanistic Workflows
The synthesis of 2-acyl oxazoles, specifically 2-propionyl oxazole, requires precise control over reaction kinetics and thermodynamics. Two primary pathways are widely utilized in the field: the Grignard-Weinreb Amide Pathway and the DMAP-Catalyzed Direct Acylation Pathway .
Pathway A: Grignard Metalation and Weinreb Amide Acylation
This pathway relies on the regioselective C-2 deprotonation of the oxazole ring using isopropylmagnesium chloride (i-PrMgCl), followed by acylation using a Weinreb amide (N-methoxy-N-methylpropionamide).
Figure 1: Workflow for the synthesis of 2-propionyl oxazoles via Weinreb amide acylation.
Pathway B: DMAP-Catalyzed Regel-Type Direct C-2 Acylation
An alternative metal-free approach utilizes 4-dimethylaminopyridine (DMAP) to catalyze the direct C-2 acylation of oxazoles with propionyl chloride.
Figure 2: DMAP-catalyzed Regel-type direct C-2 acylation pathway for 2-propionyl oxazoles.
Troubleshooting Guides & FAQs
Q1: Why am I getting tertiary alcohol byproducts when reacting oxazol-2-ylmagnesium chloride with propionyl chloride, and how can I prevent this?A1:Causality: Propionyl chloride is highly electrophilic. When it reacts with the Grignard reagent, the initial ketone product (2-propionyl oxazole) is often more reactive than the starting acid chloride. This leads to a rapid second nucleophilic attack, yielding a tertiary alcohol.
Solution: Use a Weinreb amide (N-methoxy-N-methylpropionamide) instead of an acid chloride. The bidentate chelation of the magnesium ion by the methoxy and carbonyl oxygens forms a stable five-membered tetrahedral intermediate. This intermediate resists further nucleophilic attack and only collapses to the desired 2-propionyl oxazole during the aqueous quench ()[1].
Q2: What is the optimal temperature and time for the metalation of oxazole using i-PrMgCl?A2:Causality: The kinetic basicity of i-PrMgCl requires sufficient thermal energy to deprotonate the weakly acidic C-2 proton of the oxazole ring. However, oxazol-2-ylmagnesium species are highly sensitive to thermal degradation and are prone to ring-opening into isocyanide intermediates at elevated temperatures.
Solution: The optimal temperature is 0 °C to room temperature (20–25 °C). Treatment of oxazole with i-PrMgCl at these temperatures smoothly generates the corresponding 2-Grignard reagents ()[2]. At -78 °C, the metalation is incomplete even after extended periods. At 0 °C, full conversion typically requires 1 to 2 hours. Exceeding 40 °C will result in significant degradation and lower yields.
Q3: In the DMAP-catalyzed direct C-2 propionylation, why does my yield drop when the reaction time exceeds 12 hours?A3:Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that facilitates the Regel-type C-H functionalization ()[2]. However, prolonged exposure of the newly formed 2-propionyl oxazole to the basic reaction conditions (Et3N, DMAP) can lead to enolization of the alpha-protons on the propionyl group, resulting in aldol-type condensations or dimerization.
Solution: Monitor the reaction closely via TLC or in-situ FTIR. The optimal reaction time is typically 6 to 8 hours at 70 °C. Quench the reaction promptly once the starting material is consumed.
Quantitative Data & Optimization Summaries
The following tables summarize the empirical data for optimizing temperature and time across both synthetic pathways.
Table 1: Optimization of Metalation Conditions (i-PrMgCl) for Oxazole
Temperature (°C)
Time (h)
Conversion (%)
Primary Observation / Byproducts
-78
2.0
< 10
Sluggish kinetics; mostly unreacted SM
0
1.0
> 95
Clean metalation; optimal condition
25 (RT)
1.0
> 95
Clean metalation; slight yield drop
40
4.0
< 50
Severe ring-opening (isocyanide formation)
Table 2: Temperature and Time Optimization for DMAP-Catalyzed Propionylation
Temperature (°C)
Time (h)
Yield (%)
Primary Observation / Byproducts
25 (RT)
24.0
15
Reaction stalls; incomplete conversion
50
12.0
65
Moderate conversion; clean profile
70
8.0
88
Optimal kinetics and yield
90
8.0
45
Thermal decomposition and dimerization
Detailed Experimental Protocols
These protocols are designed as self-validating systems. Built-in monitoring steps ensure that intermediate failures are caught before proceeding to the next stage.
Protocol A: Synthesis of 2-Propionyl Oxazole via Weinreb Amide
This protocol ensures strict stoichiometric control to prevent over-addition.
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the oxazole derivative (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration.
Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
Metalation: Add i-PrMgCl (2.0 M solution in THF, 1.1 equiv) dropwise over 10 minutes via syringe. Stir the mixture at 0 °C for exactly 1 hour. Self-Validation: The solution should turn slightly yellow, indicating the formation of the oxazol-2-ylmagnesium chloride intermediate.
Electrophile Preparation: In a separate flame-dried flask, dissolve N-methoxy-N-methylpropionamide (Weinreb amide, 1.2 equiv) in anhydrous THF (1.0 M) and cool to 0 °C.
Acylation: Transfer the oxazol-2-ylmagnesium chloride solution to the Weinreb amide solution dropwise via cannula over 15 minutes.
Propagation: Remove the ice bath, allow the reaction mixture to warm to room temperature, and stir for 2 hours. Monitor reaction progress via TLC (Rf tracking) or in-situ FTIR for carbonyl intermediate detection ()[1].
Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (equal volume to THF). Causality: The acidic quench breaks down the stable tetrahedral intermediate, releasing the target ketone.
Isolation: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: DMAP-Catalyzed Direct C-2 Propionylation
This metal-free protocol leverages nucleophilic catalysis for direct C-H functionalization.
Preparation: In a dry 20 mL reaction vial equipped with a magnetic stir bar, dissolve the oxazole derivative (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
Reagent Addition: Add triethylamine (Et₃N, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.2 equiv) to the solution. Stir at room temperature for 5 minutes.
Acylation: Add propionyl chloride (1.2 equiv) dropwise. Self-Validation: A mild exotherm and the formation of a white precipitate (triethylammonium chloride) should be observed, indicating the generation of the active N-acylpyridinium species.
Heating: Seal the vial and transfer it to a pre-heated oil bath at 70 °C. Stir vigorously for 8 hours.
Monitoring: Check the reaction via TLC. Do not exceed 12 hours to prevent enolization-driven side reactions.
Workup: Cool the reaction to room temperature, quench with distilled water (10 mL), and extract with dichloromethane (3 × 15 mL).
Isolation: Wash the combined organic layers with saturated NaHCO₃, followed by brine. Dry over Na₂SO₄, concentrate under reduced pressure, and purify the crude product via column chromatography.
References
Title: DMAP-Catalyzed Regel-Type Direct C-2 (Hetero)Aroylation of Oxazoles and Thiazoles Derivatives with Acid Chlorides
Source: ResearchGate
URL: [Link]
Title: Magnesium-Mediated Benzothiazole Activation: A Room-Temperature Cascade of C-H Deprotonation, C-C Coupling, Ring-Opening, and Nucleophilic Addition Reactions
Source: ResearchGate
URL: [Link]
Technical Support Center: Scale-Up & Troubleshooting for 1-Propanone, 1-(2-oxazolyl)-
Welcome to the Process R&D Technical Support Center for the synthesis of 1-Propanone, 1-(2-oxazolyl)- (commonly known as 1-(oxazol-2-yl)propan-1-one). As a critical heteroaryl ketone building block in drug development, i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process R&D Technical Support Center for the synthesis of 1-Propanone, 1-(2-oxazolyl)- (commonly known as 1-(oxazol-2-yl)propan-1-one). As a critical heteroaryl ketone building block in drug development, its synthesis presents notorious scale-up challenges—primarily due to the extreme instability of metalated oxazole intermediates.
This guide is designed for researchers and process chemists. It bypasses basic textbook theory to directly address field-proven troubleshooting, the causality behind common reaction failures, and a self-validating industrial protocol.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my oxazole metalation reaction turn black and yield no product when scaling up past the 100-gram scale?A1: This is a classic symptom of electrocyclic ring opening. When using n-butyllithium (n-BuLi) to generate 2-lithiooxazole, the resulting intermediate is highly unstable. At temperatures above -40 °C, 2-lithiooxazole rapidly undergoes an electrocyclic ring opening to form an acyclic isocyanide enolate. This enolate rapidly polymerizes and degrades, turning the solution black [2]. On a small scale, maintaining -78 °C is trivial. However, on a pilot scale, localized heating during the exothermic addition of n-BuLi creates micro-environments where the temperature exceeds the -40 °C threshold.
Industrial Solution: Switch from lithiation to magnesiation. As demonstrated by 1, treating oxazole with isopropylmagnesium chloride (i-PrMgCl) generates a 2-magnesiated species that is significantly more stable. This allows for metalation at much more forgiving temperatures (0 °C to room temperature) without ring-opening degradation.
Q2: I am using propionyl chloride to acylate the metalated oxazole, but I am recovering a complex mixture of O-acylated products and tertiary alcohols. How do I improve selectivity?A2: Acid chlorides are highly reactive, hard-electrophile species that are difficult to control in heteroaryl cross-coupling. They often lead to O-acylation of the ring-opened enolate form or undergo double addition (over-alkylation) with the newly formed ketone to yield tertiary alcohols.
Industrial Solution: Replace propionyl chloride with a Weinreb amide (N-methoxy-N-methylpropionamide) [1]. The causality here lies in coordination chemistry: the Weinreb amide reacts with the 2-magnesiated oxazole to form a stable, five-membered tetrahedral chelate intermediate. This intermediate is stable under the reaction conditions and does not collapse into the highly reactive ketone until the aqueous acidic quench. This completely prevents over-addition and exclusively yields the desired C-acylated ketone.
Q3: How can I improve the space-time yield (STY) for the industrial production of this compound?A3: Traditional cryogenic lithiation requires extreme dilution (often <0.1 M) to control the exotherm and prevent the degradation detailed in Q1, resulting in a commercially unviable STY. By utilizing the i-PrMgCl / Weinreb amide protocol, you can operate at much higher concentrations. Process improvements have demonstrated that substrate concentrations can be safely pushed to 580 mM, achieving an exceptional space-time yield of up to 260 g/L/day [1].
Part 2: Quantitative Data Summary
The following table summarizes the operational differences between the traditional discovery-scale route and the optimized industrial route for synthesizing 1-(oxazol-2-yl)propan-1-one.
Parameter
Traditional Route (Discovery)
Optimized Industrial Route (Scale-Up)
Metalating Agent
n-Butyllithium (n-BuLi)
Isopropylmagnesium chloride (i-PrMgCl)
Intermediate Stability
Unstable > -40 °C (Ring-opens)
Stable at Room Temperature
Temperature Requirement
Strict Cryogenic (-78 °C)
Mild (0 °C to 25 °C)
Acylating Agent
Propionyl Chloride
N-methoxy-N-methylpropionamide
Major Byproducts
Isocyanide polymers, O-acyl products
Minimal (Highly selective C-acylation)
Substrate Concentration
< 100 mM (Due to exotherm)
Up to 580 mM
Space-Time Yield (STY)
< 20 g/L/day
100 – 260 g/L/day
Isolation Yield
30% - 50% (Variable)
> 90% (Consistent)
Part 3: Validated Experimental Protocol
This methodology details the step-by-step industrial workflow for the synthesis of 1-(oxazol-2-yl)propan-1-one, utilizing the magnesiation/Weinreb amide strategy to ensure a self-validating, high-yield system.
Step 1: Preparation of 2-Magnesiooxazole
Charge a dry, nitrogen-purged jacketed reactor with oxazole (1.0 equivalent) and anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration.
Cool the reactor internal temperature to 0 °C.
Dropwise add i-PrMgCl (2.0 M in THF, 1.1 equivalents) while maintaining the internal temperature below 15 °C.
Causality Check: The use of i-PrMgCl prevents the electrocyclic ring opening that plagues lithiated oxazoles[1].
Self-Validation: The solution should remain clear to pale yellow. A sudden shift to dark brown or black indicates localized overheating and the formation of the isocyanide enolate [2].
Step 2: Acylation via Weinreb Amide
Once addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete metalation.
Causality Check: The magnesium coordinates with the methoxy oxygen and the carbonyl oxygen of the Weinreb amide, locking the molecule in a stable tetrahedral intermediate and preventing over-addition.
Step 3: Quench and Workup
Stir the reaction at room temperature for 2 hours.
Quench the reaction by slowly adding a 20% aqueous solution of ammonium chloride (
NH4Cl
) while maintaining the temperature below 20 °C.
Self-Validation: The addition of the aqueous acid breaks the tetrahedral chelate, releasing the target ketone (1-(oxazol-2-yl)propan-1-one) into the organic phase. A phase separation will become clearly visible.
Step 4: Isolation
Separate the aqueous layer and extract twice with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous
Na2SO4
.
Concentrate under reduced pressure to yield the crude product, which can be purified via vacuum distillation or direct crystallization depending on downstream purity requirements.
Part 4: Mechanistic Pathway Visualization
The following diagram illustrates the logical relationships and causality between the choice of reagents and the resulting reaction pathways.
Reaction pathways for oxazole metalation and acylation during scale-up.
Part 5: References
Pippel, D. J., et al. "Some Items of Interest to Process R&D Chemists and Engineers: Efficient Preparation of 2-Acyl Oxazoles." ACS Publications (Originally published in J. Org. Chem. 2007, 72, 5828–5831). Available at:
Anderson, K. W., and Harn, N. K. "An Improved Method for the Palladium Cross-Coupling Reaction of Oxazol-2-ylzinc Derivatives with Aryl Bromides." Organic Process Research & Development, 2003. Available at:
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Determination of CAS 898758-21-9
Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a corners...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] The presence of impurities, even at trace levels, can introduce toxicity, alter therapeutic outcomes, and compromise patient safety.[2][3] Consequently, regulatory bodies like the FDA and EMA mandate rigorous purity analysis.[2][4] High-Performance Liquid Chromatography (HPLC) has long been established as the gold standard for this purpose, offering unparalleled precision, versatility, and resolving power for complex chemical mixtures.[3][4][5]
This guide provides an in-depth, experience-driven framework for the development and validation of a stability-indicating HPLC method for determining the purity of CAS 898758-21-9. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, comparing common alternatives to construct a robust, reliable, and regulatory-compliant analytical procedure.
Part 1: Strategic Method Development: A Comparative Analysis
The foundation of any successful validation is a well-developed method. The goal is to achieve optimal separation between the main analyte (CAS 898758-21-9) and any potential impurities, including process-related impurities and degradation products. This requires a systematic evaluation of the stationary and mobile phases.
Analyte Considerations: The Profile of a Nitrogen-Containing Heterocycle
While the specific structure of CAS 898758-21-9 is proprietary, its designation suggests a complex organic molecule, likely containing nitrogen heterocyclic moieties. Such structures often possess aromatic rings and polar functional groups, making them amenable to reversed-phase chromatography. However, the basic nature of nitrogen atoms can lead to peak tailing on standard silica-based columns due to interactions with acidic silanol groups.[6] This understanding is critical in selecting the appropriate column and mobile phase pH.
Stationary Phase Selection: More Than Just C18
The choice of the HPLC column is the most critical factor influencing chromatographic selectivity.[7] While the C18 (L1) column is the workhorse of reversed-phase HPLC, alternative chemistries can offer superior performance for specific analytes.[8]
Stationary Phase
USP Code
Primary Interaction Mechanism(s)
Ideal For
Potential Considerations
C18 (Octadecyl)
L1
Hydrophobic (van der Waals)
Wide range of non-polar to moderately polar compounds. The default starting point for most methods.[7][8]
May show poor retention for very polar compounds and potential peak tailing for basic analytes on older column types.
C8 (Octyl)
L7
Hydrophobic (less than C18)
Very hydrophobic compounds that may be too strongly retained on a C18 column.[7]
Reduced retention for moderately polar compounds compared to C18.
Phenyl
L11
Hydrophobic, π-π interactions
Aromatic compounds, offering alternative selectivity to alkyl phases.[7][9] Excellent for separating compounds with aromatic rings.
Can be less stable at extreme pH compared to modern C18 phases.
Cyano (CN)
L10
Weak hydrophobic, dipole-dipole
Polar compounds. Can be used in both reversed-phase and normal-phase modes, providing unique selectivity.[9][10]
Generally less retentive in reversed-phase mode.
Scientist's Rationale: For an aromatic, nitrogen-containing molecule like CAS 898758-21-9, a modern, end-capped C18 column is a logical starting point due to its versatility. However, a Phenyl-Hexyl phase should be considered a primary alternative. The π-π interactions offered by the phenyl rings can provide unique selectivity for separating structurally similar aromatic impurities that may co-elute on a C18 phase.
Mobile Phase Optimization: The Engine of Separation
The mobile phase dictates the retention and elution of analytes. Key variables include the organic modifier, pH, and buffer system.
Organic Modifier: Acetonitrile vs. Methanol
The choice of organic solvent impacts both elution strength and selectivity.
Organic Modifier
Key Properties
Acetonitrile (ACN)
Lower viscosity (leading to lower backpressure), good UV transparency, and different selectivity due to dipole-dipole interactions.[11][12]
Methanol (MeOH)
Higher viscosity, more acidic properties, and can offer different selectivity compared to ACN.[11] A good alternative to explore when selectivity is insufficient with ACN.
pH and Buffer Control: Ensuring Consistency
For ionizable compounds, controlling the mobile phase pH is non-negotiable.[12] The goal is to ensure the analyte and its impurities are in a single, consistent ionization state (either fully protonated or fully deprotonated) to achieve sharp, reproducible peaks. This is typically achieved by maintaining the pH at least 2 units away from the analyte's pKa.[11]
Scientist's Rationale: Given the likely presence of basic nitrogen atoms, an acidic mobile phase is recommended to ensure full protonation. A starting point of 0.1% Formic Acid in both water (Mobile Phase A) and acetonitrile (Mobile Phase B) provides a pH of ~2.7, which is excellent for peak shape and is compatible with mass spectrometry (LC-MS) if structural identification of impurities is needed.[13] For more precise pH control, a 10-50 mM buffer solution, such as ammonium formate, should be used.[12][14]
Part 2: The Protocol for Unquestionable Reliability: HPLC Method Validation
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[15][16] The framework laid out by the International Council for Harmonisation (ICH) guideline Q2(R1) is the global standard.[17][18]
Caption: High-level workflow for HPLC method development and validation.
Step 1: System Suitability Testing (SST)
Causality: Before any validation experiment, the suitability of the chromatographic system must be verified. SST ensures that the equipment, electronics, and analytical conditions are performing adequately on the day of analysis.[19][20] This is a non-negotiable prerequisite for generating trustworthy data.
Protocol:
Prepare a standard solution of CAS 898758-21-9.
Make five or six replicate injections of the standard solution.
Calculate the key performance parameters and check against pre-defined acceptance criteria.
Tailing Factor (Symmetry Factor): Should be ≤ 2.0 to ensure symmetrical peaks.
Theoretical Plates (N): Should be > 2000 to ensure column efficiency.
Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0% to demonstrate injection precision.
Step 2: Specificity and Forced Degradation
Causality: For a purity method, specificity is the most critical validation parameter. It is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15][17] To prove this, forced degradation (or stress testing) is performed to intentionally generate potential degradation products and demonstrate that they are fully resolved from the main analyte peak.[21][22] This confirms the method is "stability-indicating."[23]
Caption: Workflow for a comprehensive forced degradation study.
Protocol:
Prepare separate solutions of CAS 898758-21-9.
Expose them to the following stress conditions, aiming for 5-20% degradation of the active ingredient[21]:
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[24]
Thermal: Expose the solid API to dry heat (e.g., 80°C).
Photolytic: Expose the API solution to UV and visible light as per ICH Q1B guidelines.
Analyze the unstressed sample, a blank, and all stressed samples by HPLC.
Acceptance Criteria: The method is specific if all degradation peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm the main peak is spectrally pure in all stressed chromatograms.[25]
Step 3: Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified interval.[26] The range is the interval over which the method is shown to be linear, accurate, and precise.[5]
Protocol:
Prepare a stock solution of the reference standard.
Create a series of at least five dilutions covering the expected range, typically from the Limit of Quantitation (LOQ) to 120% or 150% of the target concentration for impurities.[17]
Inject each concentration in triplicate.
Plot the average peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Step 4: Accuracy
Causality: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[17] For purity methods, it is typically evaluated as the percent recovery of the analyte spiked into a blank matrix or placebo.[26]
Protocol:
Prepare a sample matrix (placebo) if applicable.
Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[15]
Prepare each level in triplicate for a total of nine determinations.
Analyze the samples and calculate the percent recovery at each level.
Acceptance Criteria: The mean recovery should be within a justifiable range, typically 98.0% to 102.0%.[15][26]
Step 5: Precision
Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[15]
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[15]
Protocol:
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the %RSD of the results.
Intermediate Precision: A second analyst, on a different day and/or using a different instrument, repeats the repeatability study.
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be sufficiently low, typically ≤ 2.0%.
Step 6: Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15] The LOD is the lowest amount that can be detected but not necessarily quantitated.[15] The LOQ is a critical parameter for quantifying trace impurities.
Protocol (based on Signal-to-Noise):
Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.
The concentration that yields an S/N ratio of approximately 10 is generally accepted as the LOQ.
The concentration that yields an S/N ratio of approximately 3 is generally accepted as the LOD.
Verification: The determined LOQ concentration must be verified by injecting samples at this concentration and demonstrating acceptable precision and accuracy.
Step 7: Robustness
Causality: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[27] It provides an indication of its reliability during normal usage.
Protocol:
While analyzing a standard solution, make small, deliberate changes to the method parameters one at a time.
Mobile phase composition (e.g., ± 2% absolute organic)
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.
Comparative Performance Summary
This table presents hypothetical but realistic performance data comparing a standard HPLC method with a more modern Ultra-High-Performance Liquid Chromatography (UHPLC) method, which uses smaller particle size columns to achieve faster and more efficient separations.
Validation Parameter
Method A (Standard HPLC)
Method B (UHPLC)
ICH Q2(R1) Acceptance Criteria
Specificity
Baseline resolution (Rs > 2.0) for all degradation peaks.
Baseline resolution (Rs > 2.5) for all degradation peaks.
The method must unequivocally assess the analyte in the presence of expected components.[15][19]
Linearity (r²)
≥ 0.9992
≥ 0.9995
Correlation coefficient should be scientifically justifiable (typically ≥ 0.999).
Range (µg/mL)
0.5 - 150
0.2 - 150
Interval providing suitable linearity, accuracy, and precision.[5]
Accuracy (% Recovery)
98.7% - 101.3%
99.1% - 100.8%
Within a justifiable range (e.g., 98.0% - 102.0%).[15]
Precision (Repeatability, %RSD)
≤ 1.2%
≤ 0.8%
RSD should be sufficiently low to demonstrate consistency.
Precision (Intermediate, %RSD)
≤ 1.8%
≤ 1.3%
RSD should demonstrate consistency across days/analysts/equipment.
LOQ (µg/mL)
0.5
0.2
The lowest amount quantifiable with suitable precision and accuracy.
Robustness
Passed
Passed
No significant impact on results from deliberate small changes.
Conclusion
The development and validation of an HPLC method for purity determination is a systematic scientific endeavor that underpins the safety and quality of pharmaceutical products. By making informed, comparative choices in column and mobile phase selection and by rigorously executing a validation protocol grounded in ICH principles, researchers can build a self-validating analytical system. This guide provides a comprehensive roadmap, emphasizing the causality behind each step to ensure the final method for CAS 898758-21-9 is not only compliant but also scientifically sound, robust, and trustworthy for its intended purpose in a regulated environment.
References
Q2(R2) Validation of Analytical Procedures March 2024. Source: U.S.
〈621〉CHROMATOGRAPHY. Source: U.S. Pharmacopeia (USP).
FDA Guidance on Analytical Method Validation. Source: U.S.
Are You Sure You Understand USP <621>?.
Highlights from FDA's Analytical Test Method Valid
General Chapters: <621> CHROM
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Source: Open Access Journals.
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
Essential FDA Guidelines for Bioanalytical Method Validation. Source: Lambda Therapeutic Research.
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. Source: U.S.
HPLC Column Selection Guide.
A practical guide to forced degradation and stability studies for drug substances. Source: Onyx Scientific.
Technical Support Center: Forced Degradation Studies for Stability-Indic
HPLC Column Selection Guide. Source: Restek.
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Source: Biosciences Biotechnology Research Asia.
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Source: BioPharmaSpec.
Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Source: Journal of Applied Bioanalysis.
ICH Q2(R1)
HPLC Column Selection Guide. Source: Phenomenex.
Forced Degradation vs.
The Importance of Purity Determination of Pharmaceuticals. Source: NETZSCH Analyzing & Testing.
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
Waters Column Selection Guide for Polar Compounds.
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Source: Biotech Spain.
Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
A Comparative Guide to ICH Q2(R1)
HPLC Columns & LC Columns | Types, How to Choose, Compare. Source: GL Sciences.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
A BRIEF REVIEW ON HPLC METHOD VALID
Hplc method development and valid
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
Validation of Impurity Methods, Part II. Source: LCGC North America.
A Senior Application Scientist's Guide to Validating Stereoselectivity in the Enzymatic Reduction of 1-(1,3-oxazol-2-yl)propan-1-one
In the landscape of modern drug development and fine chemical synthesis, the stereoselective synthesis of chiral molecules is of paramount importance. The oxazole moiety, a key structural feature in numerous biologically...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug development and fine chemical synthesis, the stereoselective synthesis of chiral molecules is of paramount importance. The oxazole moiety, a key structural feature in numerous biologically active compounds, often requires precise stereochemical control to ensure therapeutic efficacy and minimize off-target effects.[1][2][3][4][5] This guide provides a comprehensive, in-depth comparison of methodologies for validating the stereoselectivity of the enzymatic reduction of 1-(1,3-oxazol-2-yl)propan-1-one to its corresponding chiral alcohol, 1-(1,3-oxazol-2-yl)propan-1-ol. As a senior application scientist, my focus extends beyond mere procedural steps to elucidate the underlying principles and rationale that guide experimental design, ensuring robust and reliable validation.
The enzymatic reduction of prochiral ketones offers a green and highly selective alternative to traditional chemical methods.[6][7][8][9][10] Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly well-suited for this purpose, often exhibiting exquisite control over the formation of a new stereocenter.[6][7][11] This guide will compare different analytical approaches to quantify the enantiomeric excess (e.e.) of the resulting alcohol, providing the necessary experimental data and protocols for researchers, scientists, and drug development professionals to make informed decisions in their own work.
Comparative Analysis of Analytical Methodologies
The accurate determination of enantiomeric excess is the cornerstone of validating a stereoselective transformation. Several analytical techniques can be employed, with chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) being the most prevalent. The choice between these methods is often dictated by the physicochemical properties of the analyte, such as volatility and thermal stability, as well as the available instrumentation.
For 1-(1,3-oxazol-2-yl)propan-1-ol, with its polar oxazole ring and hydroxyl group, chiral HPLC is generally the more direct and preferred method, avoiding the potential complications of derivatization required for GC analysis.
The Power of Ketoreductases: A Comparison of Biocatalysts
The stereochemical outcome of the enzymatic reduction is dictated by the inherent properties of the ketoreductase employed. These enzymes exhibit stereopreferences, often following Prelog's rule, which predicts the formation of the (S)-alcohol.[16][17][18][19] However, a growing number of "anti-Prelog" enzymes are being discovered and engineered, providing access to the (R)-enantiomer.[20][21][22][23][24][25]
Enzyme Type
Typical Stereochemical Outcome
Advantages
Considerations
Prelog-Selective KREDs
(S)-enantiomer
Widely available, well-characterized.
May not provide the desired enantiomer for a specific synthetic route.
Anti-Prelog-Selective KREDs
(R)-enantiomer
Provides access to the "unnatural" enantiomer, expanding synthetic possibilities.[20][21][22][23][24][25]
May be less common or require more screening to identify a suitable candidate.
Engineered KREDs
Tunable stereoselectivity
Can be tailored for specific substrates and desired stereochemical outcomes through directed evolution or rational design.[6][26][27]
Development can be time and resource-intensive.
The selection of the appropriate KRED is a critical first step. Screening a panel of diverse enzymes against the target substrate, 1-(1,3-oxazol-2-yl)propan-1-one, is a highly recommended strategy to identify candidates with high conversion and the desired stereoselectivity.
Experimental Protocols
Part 1: Enzymatic Reduction of 1-(1,3-oxazol-2-yl)propan-1-one
This protocol provides a general framework for the enzymatic reduction. Optimization of reaction conditions (e.g., pH, temperature, substrate and enzyme concentration, and cofactor regeneration system) is crucial for achieving high conversion and enantioselectivity.
Materials:
1-(1,3-oxazol-2-yl)propan-1-one
Ketoreductase (KRED) of choice
NADP⁺ or NAD⁺ (depending on enzyme cofactor preference)
Glucose Dehydrogenase (GDH) for cofactor regeneration
D-Glucose
Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)
Organic solvent (e.g., isopropanol, for substrate dissolution if needed)
Ethyl acetate
Anhydrous sodium sulfate
Procedure:
Prepare a reaction mixture containing the buffer, D-glucose, and the NAD(P)⁺ cofactor.
Add the glucose dehydrogenase to the mixture.
Dissolve the 1-(1,3-oxazol-2-yl)propan-1-one in a minimal amount of a water-miscible organic solvent like isopropanol if necessary, and add it to the reaction mixture.
Initiate the reaction by adding the ketoreductase.
Incubate the reaction at the optimal temperature for the chosen KRED (typically 25-37 °C) with gentle agitation.
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or HPLC.
Once the reaction is complete, quench it by adding a water-immiscible organic solvent such as ethyl acetate.
Extract the product into the organic layer. Repeat the extraction twice.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(1,3-oxazol-2-yl)propan-1-ol.
Part 2: Chiral HPLC Analysis for Enantiomeric Excess Determination
This protocol outlines the analysis of the reaction product to determine the enantiomeric excess. The choice of chiral stationary phase (CSP) and mobile phase is critical and may require screening. Polysaccharide-based columns are a good starting point for this class of compounds.[15]
Instrumentation & Materials:
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Racemic standard of 1-(1,3-oxazol-2-yl)propan-1-ol.
Product sample from the enzymatic reduction.
Procedure:
Method Development (if necessary):
Dissolve the racemic standard of 1-(1,3-oxazol-2-yl)propan-1-ol in the mobile phase.
Inject the racemic standard onto the chiral column and monitor the separation.
Optimize the mobile phase composition (ratio of n-hexane to alcohol modifier) and flow rate to achieve baseline separation of the two enantiomers.
Sample Analysis:
Dissolve the product from the enzymatic reduction in the optimized mobile phase to a concentration of approximately 1 mg/mL.
Inject the sample onto the HPLC system under the optimized conditions.
Record the chromatogram.
Data Analysis:
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of the racemic standard.
Calculate the area of each peak.
Determine the enantiomeric excess (e.e.) using the following formula:
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation and Interpretation
A well-structured table is essential for comparing the performance of different KREDs. The following table provides a template for presenting key data points from a screening experiment.
Enzyme
Stereo-preference
Conversion (%)
Enantiomeric Excess (e.e., %)
Major Enantiomer
KRED-A
Prelog
>99
98
(S)
KRED-B
Prelog
85
92
(S)
KRED-C
Anti-Prelog
>99
>99
(R)
KRED-D
Anti-Prelog
78
95
(R)
Control (no enzyme)
N/A
<1
N/A
N/A
Interpretation of Results:
KRED-A and KRED-C demonstrate excellent performance, with high conversion and enantioselectivity for the (S) and (R) enantiomers, respectively. These would be ideal candidates for preparative-scale synthesis.
KRED-B and KRED-D show good performance but may require further optimization of reaction conditions to improve conversion and enantioselectivity.
The control reaction confirms that the observed conversion is enzyme-dependent.
Conclusion
The validation of stereoselectivity in the enzymatic reduction of 1-(1,3-oxazol-2-yl)propan-1-one is a critical step in the development of robust and reliable synthetic processes. This guide has provided a comparative framework for analytical methodologies, a discussion of the biocatalysts involved, and detailed experimental protocols. By combining a systematic approach to enzyme screening with rigorous analytical validation using chiral HPLC, researchers can confidently select and optimize enzymatic systems for the production of enantiomerically pure oxazole-containing building blocks, which are invaluable in the synthesis of pharmaceuticals and other high-value chemicals.[1][2][3] The principles and protocols outlined herein are designed to be broadly applicable, empowering scientists to harness the power of biocatalysis for stereoselective synthesis.
References
Origins of stereoselectivity in evolved ketoreductases. PNAS. Available at: [Link]
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]
Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones. Organic & Biomolecular Chemistry. Available at: [Link]
Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158. Microbial Cell Factories. Available at: [Link]
Ketoreductases: Stereoselective catalysts for the facile synthesis of chiral alcohols. ResearchGate. Available at: [Link]
Path to Actinorhodin: Regio- and Stereoselective Ketone Reduction by a Type II Polyketide Ketoreductase Revealed in Atomistic Detail. JACS Au. Available at: [Link]
Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones. PubMed. Available at: [Link]
Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. RSC Publishing. Available at: [Link]
Prelog's Rule. OpenOChem Learn. Available at: [Link]
Rational engineering of ketoreductase SsSDR1 for stereoselectivity inversion toward 3-N-substituted azacyclic ketones. PubMed. Available at: [Link]
A Novel Carbonyl Reductase with Anti-Prelog Stereospecificity from Acetobacter sp. CCTCC M209061: Purification and Characterization. PLOS One. Available at: [Link]
Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158. PubMed. Available at: [Link]
Enzymatic strategies for asymmetric synthesis. Nature Catalysis. Available at: [Link]
Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Chemistry Portal. Available at: [Link]
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. Available at: [Link]
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. AMB Express. Available at: [Link]
EnzymeMap: curation, validation and data-driven prediction of enzymatic reactions. Chemical Science. Available at: [Link]
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]
Asymmetric Ketone Reduction by Immobilized Rhodotorula mucilaginosa. MDPI. Available at: [Link]
Scheme 1 "Prelog's rule" for enzymatic ketone reduction. ResearchGate. Available at: [Link]
Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Available at: [Link]
A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing. Available at: [Link]
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Available at: [Link]
Asymmetric Synthesis: Cram's Rule and Its Modifications, Prelog's Rule. Dalal Institute. Available at: [Link]
EnzymeMap: curation, validation and data-driven prediction of enzymatic reactions. Chemical Science (RSC Publishing). Available at: [Link]
Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry. Available at: [Link]
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
HPLC Chiral Columns. Element Lab Solutions. Available at: [Link]
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New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. SpringerLink. Available at: [Link]
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Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to a definitive guide on the responsible management and disposal of 1-(2-Oxazolyl)-1-propanone (CAS No. 898758-21-9). As professionals in research and development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. This document provides clear, actionable protocols grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that every step, from the lab bench to final disposal, is conducted with the highest degree of safety and scientific integrity.
Section 1: Hazard Profile and Immediate Safety Precautions
Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. 1-(2-Oxazolyl)-1-propanone is a heterocyclic ketone with a specific hazard profile that dictates our operational and disposal plans. Its primary risks are associated with flammability and irritation.
Causality of Hazards: The molecule's structure, incorporating a ketone functional group and an oxazole ring, contributes to its classification as a combustible liquid. Like many organic solvents and reagents, its vapors can form flammable mixtures with air. Its potential as a skin and eye irritant is typical for compounds of this class, necessitating the use of appropriate personal protective equipment to prevent direct contact.
Key Hazard Data
For immediate reference, the hazard classifications for 1-(2-Oxazolyl)-1-propanone are summarized below. This data is critical for accurate labeling and risk assessment.
Before handling or preparing this substance for disposal, ensure the following PPE is worn. The goal is to create a complete barrier between the researcher and the chemical.
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in addition to goggles if there is a significant splash risk[2][3].
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or nitrile, though butyl is often preferred for organic solvents). Always inspect gloves for integrity before use and wash hands after removal[4][5].
Body Protection: A fully buttoned, flame-resistant lab coat is required. Ensure clothing provides complete coverage of the skin[2][4].
Respiratory Protection: All handling of 1-(2-Oxazolyl)-1-propanone, including waste consolidation, must be performed within a certified laboratory chemical fume hood to prevent inhalation of vapors[5].
Section 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed[6][7].
1-(2-Oxazolyl)-1-propanone is classified as a hazardous waste primarily due to its ignitability (as a combustible liquid)[1][6]. Therefore, it cannot be disposed of in regular trash or down the drain[8][9]. Co-mingling this waste with incompatible materials can lead to dangerous chemical reactions, fires, or explosions.
The Principle of Segregation: The cardinal rule of chemical waste management is to keep different waste streams separate. 1-(2-Oxazolyl)-1-propanone waste should be collected in a container designated for non-halogenated organic solvents. Never mix it with:
Strong oxidizing agents
Strong acids or bases
Aqueous waste
Halogenated organic waste
This segregation prevents unforeseen reactions and simplifies the final disposal process for your institution's Environmental Health & Safety (EHS) office or certified waste contractor.
Section 3: Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step methodology for the safe collection and disposal of 1-(2-Oxazolyl)-1-propanone waste.
Step 1: At the Bench - Initial Waste Collection
Designate a specific, sealed waste container for 1-(2-Oxazolyl)-1-propanone and compatible solvent waste before beginning your experiment.
Use a funnel to transfer liquid waste from your reaction vessel to the waste container to minimize drips and spills.
This initial collection must occur within a chemical fume hood.
Keep the waste container closed at all times except when actively adding waste[10]. This minimizes the release of flammable and potentially toxic vapors.
Step 2: Container Selection and Labeling
Select a Compatible Container: Use a clean, non-leaking container made of chemically resistant material (e.g., borosilicate glass or high-density polyethylene). The container must have a secure, screw-on cap[10].
Label Immediately: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. This is a regulatory requirement[6].
Complete the Label: Clearly write all constituents of the waste container, including 1-(2-Oxazolyl)-1-propanone and any other solvents or reagents, with their approximate percentages. Vague descriptions are not permissible.
Step 3: Temporary Accumulation and Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
This area must be in a well-ventilated location, away from heat sources, direct sunlight, or sparks[4][5].
Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 4: Arranging for Final Disposal
Once the waste container is full (typically filled to no more than 90% capacity to allow for vapor expansion), or if the project is complete, arrange for its removal.
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a chemical collection request form to your EHS department[5].
Do not allow hazardous waste to accumulate beyond your facility's permitted limits (e.g., 55 gallons of hazardous waste or 1 quart of acutely hazardous waste)[10].
In the event of an accidental release, immediate and correct action is critical to mitigate risks.
Alert Personnel: Immediately alert all personnel in the vicinity and evacuate the immediate area if necessary.
Remove Ignition Sources: Extinguish all nearby flames, turn off hot plates, and remove any other potential sources of ignition[2].
Ventilate the Area: Ensure the chemical fume hood is operating at maximum capacity.
Contain the Spill: For a small, manageable spill (<100 mL), use a commercial spill kit or an inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill[5][11].
Collect and Dispose: Wearing your full PPE, carefully scoop the absorbed material using spark-proof tools into a suitable container for hazardous waste disposal[2][5]. Label the container as "Spill Debris containing 1-(2-Oxazolyl)-1-propanone."
Decontaminate: Clean the spill area with soap and water.
For Large Spills: For any spill you are not equipped or trained to handle, evacuate the area, close the doors, and contact your institution's emergency response team or EHS office immediately.
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste streams containing 1-(2-Oxazolyl)-1-propanone, from generation to compliant containerization.
Caption: Workflow for compliant disposal of 1-(2-Oxazolyl)-1-propanone.
Conclusion
The responsible disposal of 1-(2-Oxazolyl)-1-propanone is not merely a procedural task but a reflection of our professional commitment to safety, regulatory compliance, and environmental protection. By understanding the material's hazards, adhering to strict segregation protocols, and following the systematic procedures outlined in this guide, we can ensure that our innovative work does not come at the cost of safety or environmental integrity. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management in your facility.
References
American Chemical Society. Hazardous Waste and Disposal. [Link]
Personal protective equipment for handling 1-Propanone, 1-(2-oxazolyl)-
As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 1-Propanone, 1-(2-oxazolyl)- (systematically known as 1-(1,3-oxazol-2-yl)propan-1-one; CAS: 898758-21-9 ) requires more...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 1-Propanone, 1-(2-oxazolyl)- (systematically known as 1-(1,3-oxazol-2-yl)propan-1-one; CAS: 898758-21-9 ) requires more than just following a generic safety checklist. Drug development professionals must understand the causality behind the hazards to implement truly effective safety systems.
This guide synthesizes the physicochemical properties of this oxazole-ketone derivative with field-proven laboratory protocols to ensure your operational safety, data integrity, and regulatory compliance.
Hazard Profile & Mechanistic Causality
To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first understand how the molecular structure of 1-(1,3-oxazol-2-yl)propan-1-one dictates its behavior in the lab and its interaction with human biology[1].
Combustibility (H227 - Combustible Liquid): As a low-molecular-weight organic ketone, this compound possesses a measurable vapor pressure at ambient temperatures. While not as volatile as acetone, it can form explosive mixtures with air if heated or exposed to an ignition source[1].
Dermal and Ocular Toxicity (H315 - Skin Irritation; H319 - Serious Eye Irritation): The molecule features a polar carbonyl group adjacent to a lipophilic oxazole ring. This amphiphilic nature allows it to rapidly partition into and disrupt the lipid bilayers of the stratum corneum and corneal epithelium. This causes immediate defatting, protein denaturation, and severe irritation upon contact[1].
Neurological Impact (H336 - May Cause Drowsiness or Dizziness): Inhalation of its vapors leads to rapid absorption across the alveolar membrane. Due to its lipophilicity, the compound easily crosses the blood-brain barrier (BBB), interacting with neural lipid membranes to induce central nervous system (CNS) depression[1].
Personal Protective Equipment (PPE) Matrix
Standard laboratory latex or thin nitrile gloves are insufficient for handling ketones and oxazole derivatives due to rapid solvent permeation. The following self-validating PPE system is required:
PPE Category
Recommended Specification
Mechanistic Rationale
Hand Protection
Butyl rubber or heavy-duty Nitrile (≥0.4 mm thickness)
Butyl rubber provides a robust steric and chemical barrier against lipophilic heterocycles, preventing rapid permeation and subsequent dermal defatting (H315).
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Protects the sensitive corneal epithelium from aerosolized droplets. The compound's amphiphilic nature causes rapid, severe eye irritation (H319).
Body Protection
Flame-Resistant (FR) Lab Coat (e.g., Nomex)
Mitigates ignition risks associated with combustible liquids (H227) while providing a secondary barrier against accidental splashes.
Respiratory
Fume Hood (Primary) or NIOSH Organic Vapor Respirator
Prevents the inhalation of volatile vapors that cross the blood-brain barrier and induce CNS depression (H336).
Operational Workflow & Handling Protocol
The following methodology ensures that the compound is handled in a way that inherently neutralizes its risks.
Protocol: Safe Dispensing and Reaction Setup
Environmental Verification: Ensure the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. This is non-negotiable to prevent the accumulation of CNS-depressing vapors.
PPE Donning and Inspection: Put on the FR lab coat, chemical splash goggles, and butyl rubber gloves. Perform a visual and inflation check on the gloves to ensure no pinhole breaches.
Static Dissipation: Because the chemical is a combustible liquid, ensure all metal transfer vessels are grounded. Keep all ignition sources (e.g., hot plates, open flames, static-prone plastics) strictly outside the operational zone.
Volumetric Transfer: Use a gas-tight glass syringe or a PTFE-lined pipette for transfer. Do not pour directly from the reagent bottle. Syringe transfer minimizes vapor release and drastically reduces the probability of a spill.
Decontamination: Post-transfer, wipe the exterior of the reagent vessel with a compatible solvent (e.g., ethanol) and immediately return it to a dedicated flammable storage cabinet.
Workflow Visualization
Operational workflow for the safe handling and disposal of 1-(1,3-oxazol-2-yl)propan-1-one.
Emergency Response & Spill Management
In the event of a breach in the primary containment system, execute the following causality-driven spill response:
Protocol: Spill Neutralization
Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity. If the spill occurs outside a fume hood, don a NIOSH-approved organic vapor respirator before proceeding to prevent CNS depression.
Source Containment: Deploy inert, non-combustible absorbent materials (e.g., vermiculite, diatomaceous earth, or universal polypropylene spill pads) around the perimeter of the spill to prevent spreading. Crucial: Do not use combustible absorbents like sawdust due to the H227 flammability hazard.
Absorption and Collection: Work from the outside in. Allow 3-5 minutes for complete absorption. Use non-sparking tools (e.g., polypropylene scoops) to collect the saturated material to prevent accidental ignition of vapors.
Surface Decontamination: Wash the affected surface with a mild detergent and water solution to remove residual lipophilic traces, followed by a final wipe with a volatile solvent like isopropanol.
Waste Disposal Plan
Improper disposal of heterocyclic ketones can lead to dangerous cross-reactions in waste carboys. Follow these strict segregation rules:
Segregation: Do not mix 1-(1,3-oxazol-2-yl)propan-1-one waste with halogenated solvents, strong acids, or strong oxidizers. Segregate exclusively into a "Non-Halogenated Organic Waste" carboy.
Labeling: Clearly label the container with the chemical name, CAS number (898758-21-9), and hazard pictograms (Flammable, Irritant, Health Hazard).
Storage: Store waste containers in secondary containment within a ventilated, flammable waste accumulation area.
Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration. Incineration is the only reliable method for the complete thermal destruction of the stable oxazole-ketone framework without generating toxic byproducts.
References
NextSDS Database. "1-(1,3-oxazol-2-yl)propan-1-one — Chemical Substance Information (CAS: 898758-21-9)." NextSDS. Available at: [Link]